
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. It is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3,3-pentafluoropropanol in the presence of a carbonate source. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the carbonate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 2,2,3,3,3-pentafluoropropanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted carbonates, alcohols, and other fluorinated derivatives .
Applications De Recherche Scientifique
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and probes for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity. Additionally, its chemical stability and resistance to degradation make it suitable for use in harsh environments .
Comparaison Avec Des Composés Similaires
Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate can be compared with other similar fluorinated compounds, such as:
Bis(hexafluoroisopropyl) carbonate: Similar in structure but with two hexafluoroisopropyl groups instead of one hexafluoroisopropyl and one pentafluoropropyl group.
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Contains an ethyl group instead of a hexafluoroisopropyl group.
Methyl 2,2,3,3,3-pentafluoropropyl ether: An ether derivative with a similar pentafluoropropyl group.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C7H3F11O3 |
|---|---|
Poids moléculaire |
344.08 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C7H3F11O3/c8-4(9,7(16,17)18)1-20-3(19)21-2(5(10,11)12)6(13,14)15/h2H,1H2 |
Clé InChI |
JJBHDKIWTXGOSE-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





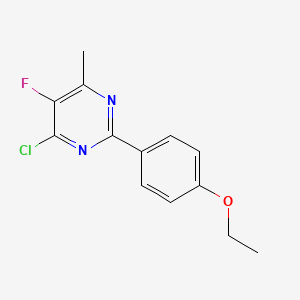
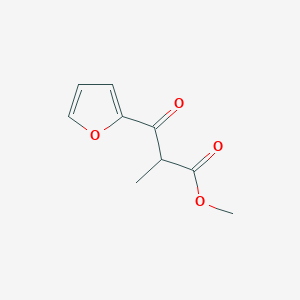
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
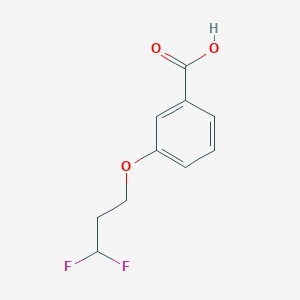

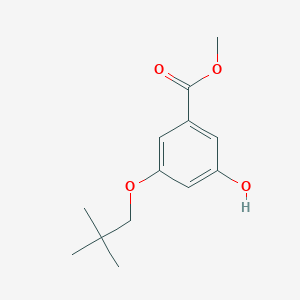

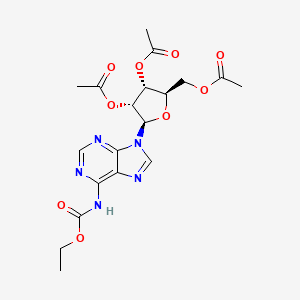
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)


